molecular formula C25H17NO7S2 B11994068 diphenyl 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate

diphenyl 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate

Cat. No.: B11994068
M. Wt: 507.5 g/mol
InChI Key: ZFMVMGYSOMQCNU-UHFFFAOYSA-N
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Description

Diphenyl 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate is a chemical compound with the molecular formula C25H17NO7S2 and a molecular weight of 507.545 g/mol . This compound is known for its unique structure, which includes a fluorene core substituted with hydroxyimino and disulfonate groups, making it a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate typically involves the reaction of 9H-fluorene-2,7-disulfonic acid with diphenylamine in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from 25°C to 80°C. The reaction is monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the compound is typically achieved through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

Diphenyl 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diphenyl 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of diphenyl 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The disulfonate groups enhance the compound’s solubility and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 9-Hydroxyimino-4,5-dinitro-9H-fluorene-2,7-disulfonic acid diphenyl ester
  • 9-Oxo-9H-fluorene-2,7-disulfonic acid diphenyl ester
  • 9H-fluorene-2,7-disulfonic acid diphenyl ester

Uniqueness

Diphenyl 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyimino and disulfonate groups allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C25H17NO7S2

Molecular Weight

507.5 g/mol

IUPAC Name

diphenyl 9-hydroxyiminofluorene-2,7-disulfonate

InChI

InChI=1S/C25H17NO7S2/c27-26-25-23-15-19(34(28,29)32-17-7-3-1-4-8-17)11-13-21(23)22-14-12-20(16-24(22)25)35(30,31)33-18-9-5-2-6-10-18/h1-16,27H

InChI Key

ZFMVMGYSOMQCNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)OC5=CC=CC=C5

Origin of Product

United States

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